BenchChemオンラインストアへようこそ!

KRAS inhibitor-10

KRAS G12C Lung Cancer Cellular Viability

Uniquely broad KRAS mutant coverage (G12C/D/S/A IC50 0.1-0.8 μM) versus mutation-specific clinical inhibitors. Validated in vivo at 20 mg/kg BID with 48.22% TGI in H358 model. Distinct tetrahydroisoquinoline core ideal for scaffold-hopping. Characterized in 3D cultures (IC50 0.413 μM). ≥98% purity ensures reproducible results across all KRAS-driven oncology assays.

Molecular Formula C30H37N3O5
Molecular Weight 519.6 g/mol
Cat. No. B8196000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRAS inhibitor-10
Molecular FormulaC30H37N3O5
Molecular Weight519.6 g/mol
Structural Identifiers
SMILESCCNC(=O)N1CCC2=CC(=C(C=C2C1C3=C(C=C(C=C3)OC)C)OCCC4=CC(=C(C=C4)OC)N)OC
InChIInChI=1S/C30H37N3O5/c1-6-32-30(34)33-13-11-21-17-27(37-5)28(38-14-12-20-7-10-26(36-4)25(31)16-20)18-24(21)29(33)23-9-8-22(35-3)15-19(23)2/h7-10,15-18,29H,6,11-14,31H2,1-5H3,(H,32,34)
InChIKeyWKOOIGPIJNQBPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





KRAS inhibitor-10: Procurement Guide for a Tetrahydroisoquinoline-Based KRAS Inhibitor with Broad Mutant Profiling Data


KRAS inhibitor-10 (CAS 2578876-75-0) is a tetrahydroisoquinoline compound extracted from patent WO2021005165 A1 [1]. It is a small-molecule inhibitor of RAS proteins, with reported selectivity for KRAS. Characterized in vitro against multiple KRAS mutant cell lines and in vivo for oral antitumor activity [1], this compound serves as a research tool for investigating KRAS-driven cancers, including pancreatic, lung, breast, and hematologic malignancies . Its defined chemical structure (C30H37N3O5, MW 519.63) and documented purity standards (≥98%) support reproducible experimental use .

Why KRAS inhibitor-10 Cannot Be Substituted by Other KRAS G12C Inhibitors Without Validation


KRAS inhibitors, particularly those targeting the G12C mutation, exhibit significant variability in isoform selectivity, potency against specific mutant backgrounds, and in vivo pharmacokinetic profiles [1]. For instance, while sotorasib demonstrates pan-RAS G12C activity with a 5-fold preference for NRAS G12C over KRAS G12C, adagrasib is highly selective for KRAS G12C due to a critical interaction with histidine-95 [2]. Divarasib is reported to be 5-20 times more potent and up to 50 times more selective than sotorasib and adagrasib in preclinical models [3]. Furthermore, in vivo tumor growth inhibition (TGI) values vary widely: adagrasib shows >90% TGI in H358 xenografts [4], while KRAS inhibitor-10 achieves 48.22% TGI at 20 mg/kg BID . These differences in isoform specificity, potency, and in vivo efficacy mean that substituting one KRAS inhibitor for another without empirical validation can lead to divergent and potentially misleading experimental outcomes. The following quantitative evidence provides the specific data points necessary to determine when KRAS inhibitor-10 is the appropriate choice.

KRAS inhibitor-10 Quantitative Differentiation Evidence Against KRAS G12C Inhibitor Comparators


Cellular Potency Against KRAS G12C-Mutant H358 Cells

KRAS inhibitor-10 demonstrates sub-micromolar potency against the KRAS G12C-mutant non-small cell lung cancer cell line H358 in both 2D proliferation and 3D viability assays . Its 3D IC50 of 0.413 μM is comparable to the 2D proliferation IC50 of 0.2 μM, suggesting consistent activity across different assay formats. In comparison, the clinical-stage inhibitor adagrasib (MRTX849) shows an IC50 of 0.037 μM in a 3D H358 viability assay under similar conditions (72-hour incubation), indicating a ~11-fold higher potency [1]. Sotorasib (AMG-510) has reported IC50 values ranging from 0.029-0.060 μM in H358 cells [2].

KRAS G12C Lung Cancer Cellular Viability

Activity Profile Across Multiple KRAS Mutations (G12C, G12D, G12S, G12A)

Unlike many clinical-stage KRAS inhibitors that are highly specific to the G12C mutation (e.g., adagrasib, sotorasib, divarasib), KRAS inhibitor-10 demonstrates measurable antiproliferative activity against a panel of cell lines harboring four distinct KRAS mutations: G12C, G12D, G12S, and G12A . The IC50 values for these mutants are 0.2 μM, 0.1 μM, 0.2 μM, and 0.8 μM, respectively, indicating a broader activity profile. In contrast, adagrasib and sotorasib are reported to be >100-fold selective for G12C over wild-type KRAS and show no significant activity against G12D mutants in cellular assays [1]. Glecirasib, another G12C-selective inhibitor, also shows high selectivity over non-G12C cancer cells [2].

KRAS Mutant Panel Oncology Cell Proliferation

In Vivo Oral Efficacy in NCI-H358 Xenograft Model

KRAS inhibitor-10, when administered orally at 20 mg/kg twice daily (BID) for 27 days, achieved a tumor growth inhibition (TGI) of 48.22% in an NCI-H358 subcutaneous xenograft model in NCr nude mice [1]. This demonstrates oral bioavailability and in vivo target engagement leading to a measurable antitumor effect. For comparison, adagrasib (MRTX849) at 30 mg/kg BID achieved >90% TGI in the same H358 xenograft model over a similar timeframe [2]. Sotorasib (AMG-510) at 100 mg/kg QD induced tumor regression in H358 xenografts, with >100% TGI [3]. Divarasib at 25 mg/kg QD also induced tumor regression in H358 models [4].

In Vivo Efficacy Oral Bioavailability Xenograft Model

Chemotype Differentiation: Tetrahydroisoquinoline Scaffold vs. Clinical Leads

KRAS inhibitor-10 is based on a tetrahydroisoquinoline core, distinct from the tetrahydropyridopyrimidine scaffold of adagrasib, the quinazoline scaffold of sotorasib, and the pyrrolopyrimidine scaffold of divarasib . This structural differentiation can be leveraged in studies exploring structure-activity relationships (SAR) or in situations where the biological activity of a different chemotype is desired to mitigate scaffold-specific off-target effects or to overcome resistance mechanisms. For instance, adagrasib's strict KRAS specificity is driven by a key interaction with histidine-95, while sotorasib's broader RAS isoform activity is due to its less stringent binding requirements [1]. The tetrahydroisoquinoline scaffold of KRAS inhibitor-10 may interact with the switch-II pocket in a distinct manner, potentially contributing to its unique mutant profile.

Chemotype Scaffold Chemical Biology

Recommended Research Applications for KRAS inhibitor-10 Based on Verified Differential Data


Pan-KRAS Mutant Profiling in Oncology Research

KRAS inhibitor-10's demonstrated activity against G12C, G12D, G12S, and G12A mutant cell lines (IC50s ranging from 0.1-0.8 μM) makes it a suitable tool for initial screening of KRAS-driven cancer models where the specific mutation is unknown or where a broad-acting inhibitor is desired for comparison . This contrasts with highly selective G12C inhibitors (e.g., adagrasib, sotorasib) which would be ineffective in G12D or G12S models. Researchers investigating pancreatic cancer (frequently KRAS G12D), non-small cell lung cancer (G12C, G12S), or multiple myeloma (G12A) can utilize KRAS inhibitor-10 as a reference compound to gauge KRAS dependency across different genetic backgrounds.

In Vivo Proof-of-Concept Studies for Oral KRAS-Targeting Agents

With an established in vivo TGI of 48.22% at 20 mg/kg BID in the H358 xenograft model, KRAS inhibitor-10 serves as a validated positive control or reference standard for oral dosing studies [1]. Its oral bioavailability and measurable efficacy provide a benchmark for evaluating novel KRAS inhibitors or combination therapies in similar models. Procurement is justified for labs establishing new in vivo pharmacology workflows for KRAS inhibitors, as the compound's defined PK/PD parameters (as per patent data) reduce experimental variability during method development.

Scaffold-Hopping and Structure-Activity Relationship (SAR) Studies

The tetrahydroisoquinoline core of KRAS inhibitor-10 represents a distinct chemotype from the clinically advanced tetrahydropyridopyrimidine (adagrasib) and quinazoline (sotorasib) scaffolds . Medicinal chemistry and chemical biology groups focused on KRAS inhibition can use KRAS inhibitor-10 as a starting point for scaffold-hopping campaigns or to explore alternative binding modes within the switch-II pocket. Its moderate potency and broad mutant profile provide a unique SAR starting point that may yield novel IP or overcome resistance mechanisms associated with current clinical scaffolds [2].

In Vitro 3D Tumor Model Validation

KRAS inhibitor-10 has been specifically characterized in a 3D CellTiter-Glo viability assay using H358 cells, yielding an IC50 of 0.413 μM . This data point is valuable for researchers utilizing 3D culture systems, which better mimic the tumor microenvironment. The compound can serve as a reference inhibitor when validating new 3D assay protocols or when comparing the efficacy of other compounds in physiologically relevant 3D models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for KRAS inhibitor-10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.